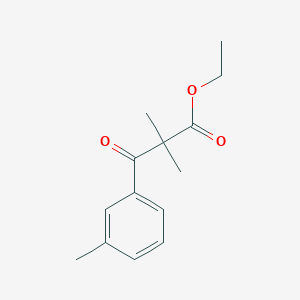
(1-Bromobutan-2-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromobutan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopentane ring substituted with a bromobutan-2-yl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromobutan-2-yl)cyclopentane typically involves the bromination of butan-2-ylcyclopentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1-Bromobutan-2-yl)cyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms). For example, reacting with sodium hydroxide (NaOH) can yield the corresponding alcohol.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of butenylcyclopentane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonia (NH3).
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) and sodium ethoxide (NaOEt) are typically used.
Major Products
Substitution: The major product of nucleophilic substitution is the corresponding alcohol, amine, or other substituted derivatives.
Elimination: The major product of elimination reactions is the corresponding alkene.
Scientific Research Applications
(1-Bromobutan-2-yl)cyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of carbon-carbon and carbon-heteroatom bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-Bromobutan-2-yl)cyclopentane in chemical reactions involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the bromine atom is removed along with a hydrogen atom, leading to the formation of a double bond.
Comparison with Similar Compounds
Similar Compounds
(1-Bromopropan-2-yl)cyclopentane: Similar in structure but with a shorter carbon chain.
(1-Bromopentan-2-yl)cyclopentane: Similar in structure but with a longer carbon chain.
Uniqueness
(1-Bromobutan-2-yl)cyclopentane is unique due to its specific carbon chain length and the position of the bromine atom. This specific structure imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromobutan-2-ylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-2-8(7-10)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
CREAQBOKWRXAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212424.png)
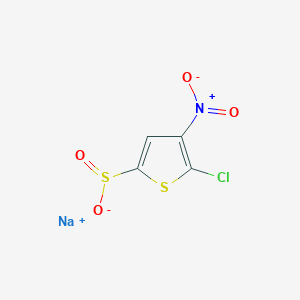
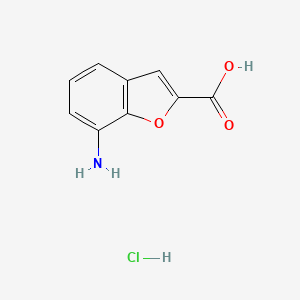
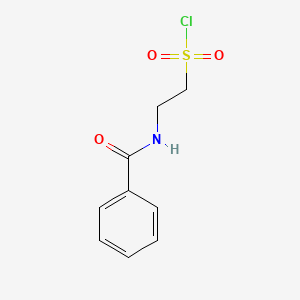
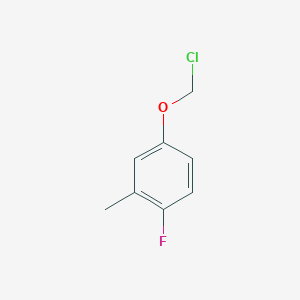
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13212459.png)
![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)
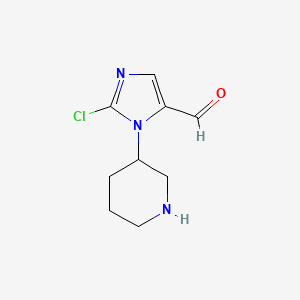
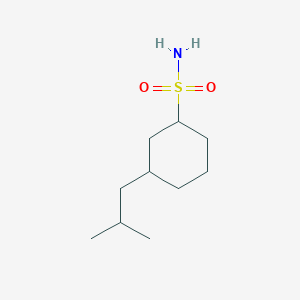
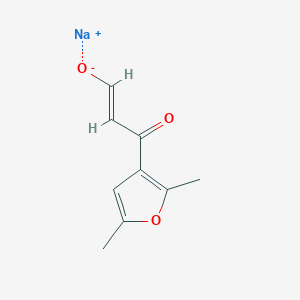

![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13212489.png)
